molecular formula C8H13N5 B13979735 4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine

4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B13979735
M. Wt: 179.22 g/mol
InChI Key: BQPINGFVBUMZIC-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine and pyrrolidine. One common method involves the condensation of 4-chloro-6-(1-pyrrolidinyl)pyrimidine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted hydrazinyl-pyrimidine derivatives.

Scientific Research Applications

4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active site residues, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and pyrrolidinyl groups allows for versatile chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

(6-pyrrolidin-1-ylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C8H13N5/c9-12-7-5-8(11-6-10-7)13-3-1-2-4-13/h5-6H,1-4,9H2,(H,10,11,12)

InChI Key

BQPINGFVBUMZIC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NN

Origin of Product

United States

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